Cas no 1805180-29-3 (2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)

2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid
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- インチ: 1S/C9H9ClF2N2O2/c10-8-4(1-7(15)16)5(9(11)12)3-14-6(8)2-13/h3,9H,1-2,13H2,(H,15,16)
- InChIKey: NJINMYTVSSUZIP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CN)=NC=C(C(F)F)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045362-1g |
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid |
1805180-29-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid 関連文献
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2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acidに関する追加情報
Introduction to 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1805180-29-3)
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1805180-29-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its complex molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique combination of functional groups, including an amino-methyl side chain, a chloro substituent, and a difluoromethyl group, makes it a versatile building block for drug discovery and development.
The aminomethyl group at the 2-position of the pyridine ring introduces a nucleophilic site, facilitating further functionalization through reactions such as nucleophilic substitution or condensation. The chloro substituent at the 3-position enhances reactivity, allowing for cross-coupling reactions and other transformations that are pivotal in medicinal chemistry. Additionally, the difluoromethyl group at the 5-position is known to improve metabolic stability and binding affinity in drug candidates, making this compound particularly valuable in the design of novel therapeutics.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid has emerged as a key intermediate in the synthesis of inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in generating potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair and are implicated in several types of cancer.
One notable application of this compound is in the development of next-generation kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have leveraged the reactivity of 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid to design kinase inhibitors with improved selectivity and efficacy. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a pharmacophore in drug discovery.
The agrochemical industry has also recognized the significance of this compound. Its structural features make it an excellent candidate for developing novel pesticides and herbicides. By incorporating 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid into agrochemical formulations, scientists aim to create compounds that are more effective against resistant pests while maintaining environmental safety.
Advances in synthetic methodologies have further enhanced the accessibility and utility of 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production scales, reducing costs and improving yields. These innovations are particularly important for industrial applications where scalability and cost-effectiveness are paramount.
The biological activity of this compound has been extensively studied in vitro and in vivo. Researchers have explored its interactions with various biological targets, including enzymes, receptors, and ion channels. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, investigations have revealed that derivatives of 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.
The future prospects for 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid are promising, with ongoing research aimed at expanding its applications across multiple domains. As computational chemistry techniques advance, virtual screening methods are being employed to identify new derivatives with enhanced properties. These computational approaches complement traditional experimental methods, accelerating the discovery process.
In conclusion,2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1805180-29-3) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications, from drug development to crop protection. With continued innovation in synthetic chemistry and biological research, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.
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